molecular formula C18H21N3O4S B2861368 (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1903434-60-5

(1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2861368
M. Wt: 375.44
InChI Key: IPXOQFHUFRKJLY-UHFFFAOYSA-N
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Description

(1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
The exact mass of the compound (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-covalent Interactions in Supramolecular Architectures A study focused on the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of non-covalent interactions such as lone pair-π interaction and halogen bonding. These interactions are crucial in the stabilization of molecular conformations and the overall structural integrity of the crystals. This insight is significant for designing compounds with desired physical and chemical properties (Sharma et al., 2019).

Anticancer Potential Research into the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, designed for selective cytotoxicity against tumorigenic cell lines, highlights the potential of carefully structured compounds for anticancer applications. These compounds, including (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, are explored for their biostability and effectiveness as cancer therapeutics (Hayakawa et al., 2004).

Antimicrobial Activity of Indole-based Oxadiazoles A novel series of indole-based 1,3,4-oxadiazoles was synthesized and characterized for antibacterial and antifungal activities. The study showcases the potential of these compounds in addressing microbial resistance, emphasizing the importance of synthetic chemistry in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Herbicidal and Insecticidal Activities A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and evaluated for their herbicidal and insecticidal activities. The study contributes to the development of agricultural chemicals by identifying compounds with favorable activities, demonstrating the diversity of applications for such chemical structures in scientific research (Wang et al., 2015).

Anticancer Evaluation of Oxirane Derivatives The synthesis and reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles for anticancer evaluation illustrate the potential of oxirane derivatives as anticancer agents. This research points towards novel approaches in cancer treatment, leveraging the reactivity of oxirane compounds (Gouhar & Raafat, 2015).

properties

IUPAC Name

(1,1-dioxothiolan-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-19-17(25-20-12)16-10-21(9-15(16)13-5-3-2-4-6-13)18(22)14-7-8-26(23,24)11-14/h2-6,14-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXOQFHUFRKJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxidotetrahydrothiophen-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

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